![molecular formula C20H21N3O3S B2458255 4-butoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 898410-70-3](/img/structure/B2458255.png)
4-butoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A notable area of application for derivatives of 1,3,4-oxadiazole, closely related to 4-butoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, is in anticancer research. These derivatives have been synthesized and evaluated for their anticancer efficacy across various cancer cell lines. For instance, a series of N-substituted benzamides containing 1,3,4-oxadiazole and 1,3-thiazole moieties demonstrated significant anticancer activity against breast, lung, colon, and ovarian cancer cell lines. The compounds exhibited moderate to excellent activity, with some showing higher potency than the reference drug etoposide (Ravinaik et al., 2021). Another study on 1,3,4-oxadiazole derivatives related to benzimidazole reported notable activity on breast cancer cell lines, highlighting the potential of these compounds in oncological research (Salahuddin et al., 2014).
Antibacterial and Antioxidant Applications
The antibacterial and antioxidant properties of 1,3,4-oxadiazole derivatives are another significant area of application. One study demonstrated that certain derivatives exhibit potent antioxidant activity and good antibacterial efficacy against Staphylococcus aureus. These findings suggest a dual function of the compounds in both preventing oxidative stress and combating bacterial infections (Karanth et al., 2019).
Nematocidal Activity
Research into the nematocidal activity of 1,3,4-oxadiazole derivatives has shown promising results. Novel compounds containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their effectiveness against Bursaphelenchus xylophilus, a pathogenic nematode. Some compounds demonstrated superior nematocidal activity, offering potential as lead compounds for the development of new nematicides (Liu et al., 2022).
Material Science Applications
In material science, the incorporation of 1,3,4-oxadiazole units into polymers has been explored for their thermal stability and fluorescence properties. Polymers containing these units exhibit good thermal stability and solubility in certain solvents, making them suitable for casting into thin, flexible films. Additionally, their ability to exhibit fluorescence opens up applications in optoelectronic devices (Sava et al., 2003).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole have been studied for their corrosion inhibition properties on mild steel in sulphuric acid, showing effective protection against corrosion. These compounds adhere to the steel surface, forming a protective layer that inhibits corrosion, indicating their potential use in industrial applications (Ammal et al., 2018).
Eigenschaften
IUPAC Name |
4-butoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-4-13-25-15-11-9-14(10-12-15)18(24)21-20-23-22-19(26-20)16-7-5-6-8-17(16)27-2/h5-12H,3-4,13H2,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVASLTRMBFMFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

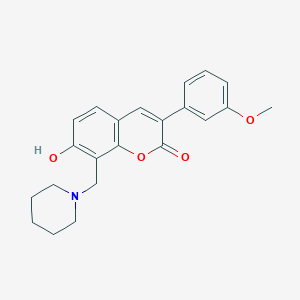
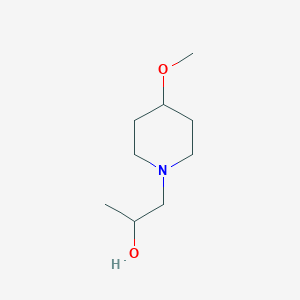
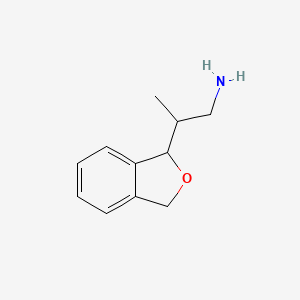
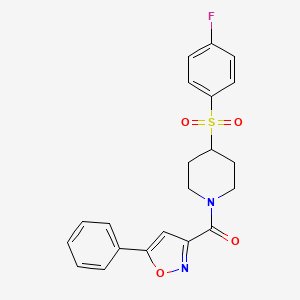
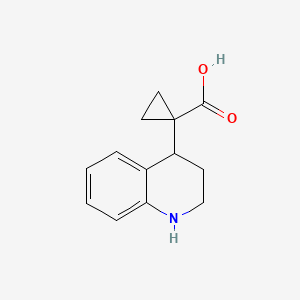
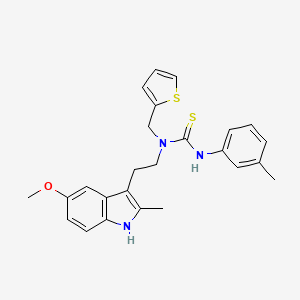
![Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]](/img/structure/B2458181.png)
![6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2458183.png)

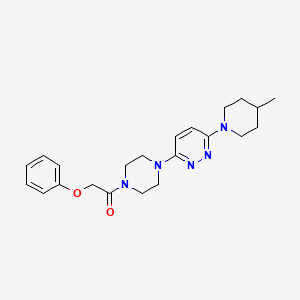
![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one](/img/structure/B2458187.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2458191.png)

